molecular formula C22H27N5O3 B11254229 N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline

N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline

Cat. No.: B11254229
M. Wt: 409.5 g/mol
InChI Key: DCQSOAALKGTJCX-UHFFFAOYSA-N
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Description

N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline: is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and methoxy-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, followed by the attachment of the methoxy-substituted phenyl groups through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its tetrazole ring is known for its bioactivity, which can be exploited in drug design.

Industry: In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: N-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline is unique due to its combination of a tetrazole ring, cyclohexyl group, and methoxy-substituted phenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclohexyl]-4-methoxyaniline

InChI

InChI=1S/C22H27N5O3/c1-28-18-10-7-16(8-11-18)23-22(13-5-4-6-14-22)21-24-25-26-27(21)17-9-12-19(29-2)20(15-17)30-3/h7-12,15,23H,4-6,13-14H2,1-3H3

InChI Key

DCQSOAALKGTJCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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